Nicotinamide N-Methyltransferase (NNMT) Binding Affinity vs. Non-Chlorinated Analog
The 2-chloro substituent provides a measurable gain in binding affinity for human nicotinamide N-methyltransferase (NNMT) relative to the des‑chloro analog. In a recombinant human NNMT enzyme assay, 2-chloro-N-(2-hydroxyphenyl)-nicotinamide exhibited a Ki of 650 nM [1]. The unsubstituted parent scaffold, N-phenylnicotinamide, is reported to show no significant inhibition under comparable conditions, giving a Ki > 5,000 nM [2]. This seven-fold improvement in affinity is consistent with the chloro group occupying a small lipophilic sub-pocket adjacent to the nicotinamide binding site, as inferred from class-level SAR analyses.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM (2-chloro-N-(2-hydroxyphenyl)-nicotinamide) |
| Comparator Or Baseline | Ki > 5,000 nM (N-phenylnicotinamide, des‑chloro analog) |
| Quantified Difference | ≥ 7.7-fold lower Ki for the target compound |
| Conditions | Recombinant full-length human NNMT expressed in E. coli BL21(DE3); nicotinamide used as substrate; preincubation 30 min |
Why This Matters
A Ki of 650 nM places the compound in the mid‑micromolar affinity range, making it a viable sub‑micromolar starting point for fragment‑based NNMT inhibitor programs focused on metabolic and oncological diseases.
- [1] BindingDB Data Set BDBM50627707 (CHEMBL5426689). Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707 (Accessed: 28 April 2026). View Source
- [2] Neelakantan, H., et al. (2018) 'Selective and membrane‑permeable small molecule inhibitors of nicotinamide N‑methyltransferase (NNMT)', Biochemical Journal, 475(3), pp. 639–654. doi:10.1042/BCJ20170738. View Source
